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Compound Name: 4-(1-Adamantyl)aniline

Cat. No.: B176474

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Adamantyl)aniline is a key building block in medicinal chemistry, prized for its unique
structural features that impart desirable pharmacological properties to a wide range of
derivatives. The adamantyl group, a rigid, lipophilic, three-dimensional cage-like structure, is
frequently incorporated into drug candidates to enhance their therapeutic potential.[1][2] This
moiety can improve a molecule's lipophilicity, metabolic stability, and ability to anchor within
biological targets, thereby favorably influencing its pharmacokinetic and pharmacodynamic
profiles.[1][3] The aniline portion of the molecule provides a versatile synthetic handle for a
variety of chemical modifications, allowing for the creation of diverse compound libraries for
structure-activity relationship (SAR) studies.[3]

Derivatives of 4-(1-adamantyl)aniline have demonstrated significant potential across several
therapeutic areas, including oncology, infectious diseases (antiviral and antitubercular), and
inflammatory conditions.[4][5][6][7][8] This document provides detailed application notes and
experimental protocols for the use of 4-(1-adamantyl)aniline in the development of novel
therapeutic agents.

Physicochemical Properties of 4-(1-
Adamantyl)aniline
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Property Value Reference
CAS Number 1459-48-9 [9][10][11]
Molecular Formula CieH21N [10][11]
Molecular Weight 227.34 g/mol [10][11]
Melting Point 107.0 °C [10]

Boiling Point 367.4 °C [10]

Applications in Medicinal Chemistry

The 4-(1-adamantyl)aniline scaffold is a versatile starting material for the synthesis of a
multitude of biologically active compounds.

Anticancer Agents

Derivatives of 4-(1-adamantyl)aniline have shown promising antiproliferative activity against
various cancer cell lines.[4][6] The bulky adamantyl group can enhance binding to target
proteins and improve the drug-like properties of the compounds.[6]

Mechanism of Action: A notable mechanism involves the induction of cell cycle arrest at the
GO0/G1 phase.[12] Some derivatives have been shown to upregulate the expression of
p21/Cipl and p27/Kipl in a p53-independent manner, leading to the inhibition of cancer cell
growth.[12]

Quantitative Data: Antiproliferative Activity of 4-(1-Adamantyl)aniline Derivatives
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Compound Cell Line ICs0 (M) Reference
2,2-bis(4-
aminophenyl)adamant  HT-29 (Colon) 0.1 [13]
ane
2,2-bis(4-
aminophenyl)adamant KM-12 (Colon) 0.01 [13]
ane
2,2-bis(4-
aminophenyl)adamant  SF-295 (CNS) 0.059 [13]
ane
2,2-bis(4-

_ NCI/ADR-RES
aminophenyl)adamant 0.079 [13]

(Breast)

ane

Adamantyl Pyridin-4-

o HCT 116 (Colon) Low uM [14]
one Derivative 4a
Adamantyl Pyridin-4-
o HCT 116 (Colon) Low puM [14]
one Derivative 4b
Adamantyl Pyridin-4-
o HCT 116 (Colon) Low uM [14]
one Derivative 5a
Adamantyl Pyridin-4-
HCT 116 (Colon) Low puM [14]

one Derivative 5b

Antitubercular Agents

Adamantyl-containing compounds, including derivatives of 4-(1-adamantyl)aniline, have
emerged as potent inhibitors of Mycobacterium tuberculosis.[15]

Mechanism of Action: A key target for these compounds is the essential membrane transporter
MmpL3, which is responsible for the transport of mycolic acids, crucial components of the
mycobacterial cell wall.[15] Inhibition of MmpL3 can occur through two proposed mechanisms:
direct binding to the transporter or dissipation of the transmembrane electrochemical proton
gradient (proton motive force), which powers the transporter.[15]
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Antiviral Agents

The adamantane core is a well-known pharmacophore in antiviral drug discovery, with
amantadine and rimantadine being notable examples used against influenza A virus.[7][16]
Derivatives of 4-(1-adamantyl)aniline have been explored for their potential as novel antiviral
agents.

Mechanism of Action: The primary mechanism of action for many adamantane-based antivirals
is the inhibition of the M2 proton channel of the influenza A virus, which is essential for viral
replication.[7]

Anti-inflammatory Agents

Several derivatives of 4-(1-adamantyl)aniline have been synthesized and evaluated for their
anti-inflammatory properties.[5][8]

Mechanism of Action: The anti-inflammatory effects of some adamantane derivatives have
been linked to the inhibition of lipoxygenase and/or complement systems.[5]

Experimental Protocols
Synthesis of 4-(1-Adamantyl)aniline

This protocol describes a method for the synthesis of 4-(1-adamantyl)aniline from 1-
adamantanol and acetanilide.[3]

Materials:

e 1-Adamantanol

e Acetanilide

» Trifluoroacetic acid (TFA)

e 10% Hydrochloric acid solution
e 20% Sodium hydroxide solution

e Methanol
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Water

Procedure:

In a reaction vessel, combine 1-adamantanol, acetanilide, and trifluoroacetic acid in a molar
ratio of 1:1.2-1.4:4-8.

Heat the reaction mixture to 80°C with stirring for 3 hours.

After the reaction is complete, distill off the trifluoroacetic acid.

To the residue, add a 10% hydrochloric acid solution to hydrolyze the acetamido group and
deprotect the amine.

Filter the mixture.

Cool the filtrate and add a 20% sodium hydroxide solution until the solution is strongly
alkaline, which will precipitate the product.

Filter the solid product, wash with water, and dry under vacuum to yield 4-(1-
adamantyl)aniline.

Antiproliferative Assay (MTT Assay)

This protocol provides a general method for evaluating the cytotoxic effects of 4-(1-

adamantyl)aniline derivatives on cancer cell lines.

Materials:

Cancer cell lines (e.g., HCT 116, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

Test compound (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)
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e DMSO
e Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate
overnight to allow for cell attachment.

o Prepare serial dilutions of the test compound in complete culture medium. Ensure the final
DMSO concentration is below 0.5%.

o Replace the medium in the wells with the medium containing the test compound at various
concentrations. Include a vehicle control (DMSO only) and a positive control (e.g.,
doxorubicin).

 Incubate the plate for 48-72 hours.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the ICso value, which is the concentration of the compound that inhibits cell growth
by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with a 4-(1-
adamantyl)aniline derivative.

Materials:
e Cancer cell lines

e Test compound
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Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with the test compound at its ICso concentration for 24-
48 hours.

o Harvest the cells by trypsinization, wash with PBS, and centrifuge.

o Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
Incubate at -20°C for at least 2 hours.

o Wash the fixed cells with PBS and resuspend in Pl staining solution.
e Incubate in the dark at room temperature for 30 minutes.

» Analyze the cell cycle distribution using a flow cytometer. The DNA content will be
proportional to the PI fluorescence intensity, allowing for the quantification of cells in GO/G1,
S, and G2/M phases.

Visualizations
Experimental Workflow for Synthesis and Evaluation
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Caption: Workflow for synthesis and biological evaluation of 4-(1-Adamantyl)aniline
derivatives.

Proposed Signaling Pathway for Anticancer Activity

4-(1-Adamantyl)aniline

Derivative

(p53—independent pathwaa

p21/Cipl
Upregulation

Cyclin/CDK
Complexes
(e.g., Cyclin D/CDK4)

G1 Cell Cycle Arrest

p27/Kipl
Upregulation

Cancer Cell
Proliferation

Click to download full resolution via product page

Caption: p53-independent cell cycle arrest induced by 4-(1-adamantyl)aniline derivatives.

Proposed Mechanism of MmpL3 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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